molecular formula C5H2ClF3N2 B049514 4-Chloro-2-(trifluoromethyl)pyrimidine CAS No. 1514-96-1

4-Chloro-2-(trifluoromethyl)pyrimidine

Cat. No. B049514
CAS RN: 1514-96-1
M. Wt: 182.53 g/mol
InChI Key: OVEGSCLVOXWLIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives often involves multi-step chemical reactions, including nucleophilic substitution and cyclo-condensation reactions. For instance, one study reported the regiospecific synthesis of novel series of pyrimidines via reactions of 4-alkoxyvinyl trifluoromethyl ketones with hydrazine derivatives (Zanatta et al., 2003). Another approach described the chlorination of specific uracils leading to chloro-substituted pyrimidine diones, demonstrating the versatility in synthesizing related compounds (Gudz et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, highlighting the planarity and bond angle variations within the pyrimidine ring. For example, crystallography studies have revealed that substituents on the pyrimidine ring, such as the trifluoromethyl group, significantly influence the overall molecular conformation and the electronic distribution across the molecule (Bunker et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of structurally diverse compounds. Nucleophilic substitution reactions, for instance, have been utilized to synthesize multifunctional derivatives, showcasing the compound's reactivity and functional group compatibility (Bhasin et al., 2011).

Scientific Research Applications

  • Anticancer Drug Synthesis : A study has developed a method for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is an important intermediate in small molecule anticancer drugs (Kou & Yang, 2022).

  • Synthesis of Functionalized Pyrimidines : 5-Chloro-2,4,6-trifluoropyrimidine is used as a scaffold for synthesizing functionalized pyrimidine systems, often requiring purification for multiple substitution processes (Parks et al., 2008).

  • Novel Synthetic Routes for Pyrimidines : A study introduced a novel synthetic route to 2,4-functionalized pyrimidines using 2-chloro-4-tetrafluorophenoxypyrimidine, enabling sequential palladium-catalyzed functionalization followed by diverse amine substitutions (O'donnell & Charrier, 2016).

  • Nucleophilic Substitution for Synthesizing Substituted Pyrimidines : A study presents a two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines from 2-(trichloromethyl)-1,3-diazabutadienes, providing a source for various substituted pyrimidines through nucleophilic substitution (Romero-Ortega et al., 2018).

  • Creation of Multinucleate Pyrimidine Chalcogen Derivatives : The synthesis of a novel class of multinucleate pyrimidine chalcogen derivatives by selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anion was accomplished (Bhasin et al., 2011).

  • Antitumor Activity of Pyrazolopyrimidine Nucleosides : Certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides have shown potential antitumor activity with certain substituents at the 3 position enhancing this activity (Bhat et al., 1981).

Safety and Hazards

4-Chloro-2-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives are promising. They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGSCLVOXWLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571086
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1514-96-1
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-96-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(trifluoromethyl)pyrimidine
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Synthesis routes and methods I

Procedure details

To 2-(trifluoromethyl)pyrimidin-4-ol (2 g, 12 mmol) was added POCl3 (15 mL). It was refluxed overnight. The solvent was removed. 1N NaOH was added to the reaction mixture slowly until pH=10. The mixture was extracted with DCM (3×80 mL). Combined DCM layer dried over Na2SO4 and taken to dryness. The crude product was vacuum distilled. 4-chloro-2(trifluoromethyl)pyrimidine was obtained as a clear oil. (94%). 1H NMR (400 MHz, DCM) δ: 7.60 (d, J=3 Hz, 1H), 8.80 (d, J=3 Hz, 1H),
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Dimethylaniline (6.06 mmol. 2.3 eq.) was added dropwise to a stirring solution of 2-(trifluoromethyl)pyrimidin-4-ol (2.72 mmol, 1 eq.) in POCl3 (4 ml) and the reaction mixture was stirred at 110° C. for 2 h. The reaction mixture was concentrated and the brown liquid was diluted with cold water (50 ml) and rendered basic with saturated sodium carbonate solution (50 ml). The mixture was extracted with methylene chloride (3×100 ml) and the combined organic phases were washed with water (2×50 ml) and sat. NaCl solution (50 ml) and dried over sodium sulfate. After concentration on a rotary evaporator, a blue liquid remained, which was employed in the next step without purification.
Quantity
6.06 mmol
Type
reactant
Reaction Step One
Quantity
2.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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